Isobutylene

Cationic polymerization Reactivity ratio Copolymerization kinetics

Isobutylene (2-methylpropene, CAS 115-11-7) is the irreplaceable branched C4 monomer for butyl rubber (>99.5% purity required) and high-octane alkylate. Its cationic polymerization reactivity exceeds 1-butene by ~543-fold at 0 °C, making in-class substitution catastrophic for molecular weight control. For pharmaceutical tert-butylation, source only HPIB (≥99.5%) produced via MTBE cracking or TBA dehydration—simple distillation cannot separate isobutylene from 1-butene (ΔT_b = 0.6 °C). Verify supplier production routes to ensure specification-grade material.

Molecular Formula C4H8
CH2=C(CH3)2
C4H8
Molecular Weight 56.11 g/mol
CAS No. 115-11-7
Cat. No. B052900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutylene
CAS115-11-7
Synonyms1,1-Dimethylethene;  1,1-Dimethylethylene;  2-Methyl-1-propene;  2-Methyl-2-propene;  2-Methylpropene;  2-Methylpropylene;  Isobutene;  Isobutylene;  Isopropylidenemethylene;  i-Butene;  iso-Butene;  γ-Butylene
Molecular FormulaC4H8
CH2=C(CH3)2
C4H8
Molecular Weight56.11 g/mol
Structural Identifiers
SMILESCC(=C)C
InChIInChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3
InChIKeyVQTUBCCKSQIDNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
0.00 M
In water, 263 mg/L at 25 °C
Very soluble in ethanol and ether;  soluble in benzene, sulfuric acid
Soluble in organic solvents
Solubility in water, g/100ml at 20 °C: 0.03

Structure & Identifiers


Interactive Chemical Structure Model





Isobutylene (CAS 115-11-7) Procurement Specifications and Baseline Characterization


Isobutylene (2-methylpropene, CAS 115-11-7, C₄H₈, MW 56.11) is a branched C4 olefin characterized by its gaseous state at ambient conditions with a boiling point of −6.9 °C and melting point of −140.4 °C [1]. It exhibits a vapor pressure of 3278 mm Hg at 37.7 °C and a vapor density of 2.0 (air = 1) . Commercially, isobutylene is available across a purity spectrum ranging from chemical grade (typically ≥95%) to high-purity isobutylene (HPIB) with specifications of ≥99.5% to 99.99% for polymerization applications [2]. The compound serves as a foundational monomer for butyl rubber production (constituting approximately 98% of the monomer feed) and polyisobutylene synthesis, while also functioning as a key intermediate in alkylate gasoline production via its reaction with isobutane [2]. The branched structure of isobutylene confers distinctive reactivity profiles in cationic polymerization and alkylation processes that materially differentiate it from linear C4 olefins such as 1-butene and 2-butene, as well as from lighter olefins including propylene [2].

Why Generic C4 Olefin Substitution Fails: Isobutylene's Non-Interchangeable Reactivity Profile


Substitution of isobutylene with its closest structural analog 1-butene, or with alternative C4 olefins such as cis-2-butene, is demonstrably non-viable due to profound disparities in cationic polymerization reactivity that span multiple orders of magnitude [1]. At 0 °C, isobutylene exhibits approximately 543 times higher reactivity than 1-butene and approximately 294 times higher reactivity than cis-2-butene toward the polyisobutylene cation, rendering simple in-class interchange catastrophic for product molecular weight control and polymer architecture [1]. In the context of refinery alkylation, substituting isobutylene with propylene yields alkylate with a road octane number of approximately 92 versus up to 98 for butylene-derived alkylate—a 6-point octane differential with significant economic consequences for gasoline blending economics [2]. Furthermore, the separation of isobutylene from 1-butene via conventional fractional distillation is technically and economically prohibitive due to their nearly identical boiling points (−6.9 °C vs. −6.3 °C), necessitating specialized extractive distillation or reactive separation technologies that would not be required if these compounds were functionally equivalent [3]. These quantitative discontinuities in reactivity, product performance, and separations behavior collectively preclude any assumption of generic interchangeability among C4 olefins in industrial applications.

Isobutylene Quantitative Differentiation Evidence: Head-to-Head Comparisons with 1-Butene, Propylene, and cis-2-Butene


Isobutylene vs. 1-Butene Cationic Copolymerization Reactivity Ratio (r_IB = 1100 vs. r_B1 = 1)

In the cationic copolymerization of isobutylene (IB) with 1-butene (B1), the reactivity ratio of isobutylene (r_IB) was determined to be 1100, while that of 1-butene (r_B1) was deduced to be 1 [1]. This 1100-fold difference in monomer reactivity ratios indicates that isobutylene is incorporated into the copolymer chain at a rate three orders of magnitude faster than 1-butene under identical reaction conditions [1]. At 0 °C, isobutylene was found to be approximately 543 times more reactive than 1-butene toward the polyisobutylene cation [2]. The determination of r_IB = 1100 was performed using product compositions obtained from inverse gated ¹³C NMR analysis at low monomer conversions [1].

Cationic polymerization Reactivity ratio Copolymerization kinetics

Isobutylene vs. Propylene Alkylation Product Road Octane Number (RON 98 vs. RON 92)

In refinery alkylation processes using isobutane as the isoparaffin feedstock, alkylate produced from C₄ olefins (including isobutylene) achieves a road octane number of up to 98, whereas alkylate produced from C₃ olefins (propylene) yields a road octane number of up to 92 [1]. The octane differential of approximately 6 points (RON) is attributed to the higher degree of branching achievable with C₄ olefin-derived alkylate species, with the benchmark product isooctane (from butylene + isobutane) having an octane rating of 100 by definition [2]. Alkylate from C₄ olefins consistently outperforms propylene-derived alkylate in octane contribution, making C₄ olefin alkylation the preferred configuration for most refiners operating alkylation units [1].

Alkylation Gasoline blending Octane enhancement

Isobutylene vs. cis-2-Butene Relative Reactivity toward Polyisobutylene Cation (543× vs. 294× over 1-Butene)

At 0 °C, the relative reactivity of C4 olefins toward the polyisobutylene cation exhibits a pronounced hierarchy: isobutylene is approximately 543 times more reactive than 1-butene and approximately 294 times more reactive than cis-2-butene [1]. These values establish a quantitative reactivity ranking (isobutylene >> 1,3-butadiene > 1-butene > cis-2-butene) that directly informs both copolymer composition control and the feasibility of achieving high molecular weight homopolymers [1]. The reactivity advantage of isobutylene over cis-2-butene approaches a factor of 300, confirming that internal olefins are profoundly less competent as monomers in carbocationic polymerization systems relative to the branched terminal olefin structure of isobutylene [1].

Cationic polymerization Monomer reactivity C4 olefin comparison

Isobutylene Oligomerization Selectivity to Diisobutylene: ≥90% Selectivity at High Conversion

In the oligomerization of isobutylene over sulfonic acid resin catalysts such as Amberlyst A-15, reaction selectivity to the dimer product (diisobutylene, DIB) can be achieved at levels exceeding 90% based on isobutylene converted when the process employs both tertiary butyl alcohol as a selectivity-enhancing modifier and an isoalkane diluent such as isooctane [1]. The presence of tertiary butyl alcohol suppresses further oligomerization to trimer and higher species, enabling high-yield dimer production [1]. This selectivity performance is specific to the branched isobutylene substrate; linear butenes such as 1-butene undergo oligomerization with significantly lower dimer selectivity and different product distributions [1].

Oligomerization Dimerization selectivity Fuel additives

Isobutylene vs. 1-Butene Separation Difficulty: Near-Identical Volatility Precludes Simple Distillation

The separation of isobutylene from 1-butene by conventional fractional distillation is technically and economically prohibitive because of their nearly equal volatility characteristics [1]. The boiling point of isobutylene is −6.9 °C, while 1-butene boils at −6.3 °C—a differential of merely 0.6 °C at atmospheric pressure . This minuscule boiling point difference translates to a relative volatility approaching unity, requiring an impractically high number of theoretical stages for separation by simple distillation [1]. As a consequence, industrial separation of isobutylene from mixed C4 streams relies on extractive distillation with polar solvents (NMP, acetonitrile, DMF, sulfolane) or reactive separation via MTBE synthesis and subsequent cracking, rather than conventional fractionation [2].

Distillation Separation technology C4 fractionation

Isobutylene Purity Requirement for Butyl Rubber Production: >99.5 wt% vs. Chemical Grade (95%)

The production of high molecular weight butyl rubber via low-temperature cationic copolymerization of isobutylene with isoprene requires isobutylene feedstock with a purity of >99.5 wt% [1]. Chemical-grade isobutylene streams, which typically contain 5% or more of non-reactive C4 impurities (including n-butane, isobutane, 1-butene, and 2-butenes), are unsuitable for polymerization applications because these impurities act as chain transfer agents or inert diluents that severely depress molecular weight and polymer yield [1]. Commercial high-purity isobutylene (HPIB) is produced to specifications of ≥99.5% to 99.99% via MTBE cracking or tert-butyl alcohol dehydration routes to meet the stringent purity demands of butyl rubber and polyisobutylene manufacturing .

Butyl rubber Polymerization grade Purity specification

Isobutylene Procurement-Focused Application Scenarios Supported by Quantitative Differentiation Evidence


Butyl Rubber and Polyisobutylene Manufacturing: High-Purity Isobutylene (>99.5%) is Mandatory

Procurement for butyl rubber production requires isobutylene with purity exceeding 99.5 wt%, as established by polymerization process requirements for achieving high molecular weight [1]. The 543-fold higher reactivity of isobutylene relative to 1-butene ensures rapid, controlled chain growth under cationic conditions [2]. Chemical-grade material (~95% purity) containing 1-butene, isobutane, and other C4 impurities will fail to produce specification-grade polymer due to chain transfer and dilution effects. The 1100-fold reactivity ratio differential (r_IB = 1100 vs. r_B1 = 1) further confirms that isobutylene cannot be substituted with 1-butene in copolymer formulations without catastrophic loss of molecular weight control [3].

Refinery Alkylation Unit Feedstock Selection: Butylene Feed Yields RON 98 vs. Propylene Feed RON 92

For alkylation unit operators, feedstock selection directly impacts alkylate octane value and gasoline blending economics. Butylene-based alkylation (using isobutylene-containing C4 streams) produces alkylate with road octane up to 98 RON, whereas propylene-based alkylation yields only up to 92 RON [1]. This 6-octane-point differential translates to higher blend value and reduced need for premium blending components. Refiners should prioritize C4 olefin feedstocks over C3 feeds to maximize alkylate quality, with isobutylene serving as a primary contributor to the high-octane isooctane product (RON 100 by definition) [1].

Diisobutylene Production for Fuel Additives and Chemical Intermediates: ≥90% Selectivity Achievable

Isobutylene oligomerization over sulfonic acid resin catalysts can achieve ≥90% selectivity to diisobutylene (DIB) when employing tertiary butyl alcohol as a selectivity modifier and isoalkane diluent [1]. This high dimer selectivity, which is specific to the branched isobutylene substrate, enables efficient production of a high-octane gasoline blending component (DIB) and a versatile chemical intermediate for isononanol, isooctane, and specialty surfactant manufacturing. Linear butene feedstocks cannot achieve comparable dimer selectivity, producing instead complex oligomer distributions requiring costly downstream fractionation [1].

High-Purity Isobutylene Procurement for Pharmaceutical and Specialty Chemical Synthesis

Procurement of isobutylene for pharmaceutical intermediates (e.g., tert-butyl group introduction) and specialty chemicals requires HPIB grades with purity ≥99.5% [1]. The near-identical volatility of isobutylene and 1-butene (ΔT_b = 0.6 °C) means that high-purity material cannot be obtained economically via simple distillation from mixed C4 streams; it must be sourced from MTBE cracking or TBA dehydration processes [2]. Buyers should verify that HPIB suppliers utilize these dedicated production routes rather than simple C4 stream fractionation to ensure the >99.5% purity specification required for sensitive downstream chemistry, as 1-butene impurities can participate in undesired side reactions in alkylation and etherification applications [2].

Technical Documentation Hub

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